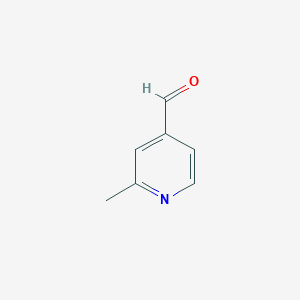

2-Methylisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMAWDZJEIQACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376651 | |

| Record name | 2-METHYLISONICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63875-01-4 | |

| Record name | 2-METHYLISONICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylisonicotinaldehyde from 2,4-Lutidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methylisonicotinaldehyde

This compound, also known as 2-methyl-4-pyridinecarboxaldehyde, is a pivotal chemical intermediate in the fine chemicals and pharmaceutical industries.[1] Its structure, featuring a pyridine ring with a methyl group at the 2-position and a reactive aldehyde at the 4-position, makes it a versatile building block for synthesizing a range of more complex molecules.[2] Notably, it is a key precursor in the preparation of benzimidazole analogues that act as sirtuin modulators, compounds with potential applications in addressing cellular aging and metabolic diseases.[2][3] Given its utility, robust and efficient synthesis from readily available starting materials is of paramount importance. This guide provides a detailed examination of the synthesis of this compound from the common industrial solvent and starting material, 2,4-lutidine (2,4-dimethylpyridine).[4][5]

The Core Challenge: Regioselective Oxidation

The primary synthetic challenge in converting 2,4-lutidine to this compound lies in the selective oxidation of the methyl group at the 4-position (para to the nitrogen) while leaving the methyl group at the 2-position (ortho to the nitrogen) untouched. Achieving this regioselectivity is crucial for obtaining the desired product in high yield and purity. The rationale for this selective oxidation is rooted in the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the adjacent alpha-positions (2- and 6-positions) towards electrophilic attack and influences the reactivity of the attached methyl groups. The 4-position (gamma-position) is less deactivated, making its methyl group more susceptible to oxidation under controlled conditions.

Primary Synthetic Methodology: Selenium Dioxide (Riley) Oxidation

The most established and widely cited method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant.[6][7] This reaction is a classic method for the oxidation of activated methylene groups, particularly those in allylic or benzylic positions, to carbonyl compounds.[6][7] In the context of lutidines, the methyl groups attached to the pyridine ring behave analogously to benzylic methyl groups.

Mechanism and Rationale

The mechanism of the SeO₂ oxidation of an activated methyl group is complex but is generally understood to proceed through an initial ene reaction, followed by a[3][8]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to yield the aldehyde. The preference for the 4-methyl group is a key advantage of this method. Using a slightly sub-stoichiometric amount of selenium dioxide helps to prevent over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-methylisonicotinic acid). Dioxane, often with a small amount of water, is a common solvent choice as it effectively solubilizes both the organic substrate and the inorganic oxidant.

Workflow for Selenium Dioxide Oxidation

Caption: General experimental workflow for the SeO₂ oxidation of 2,4-lutidine.

Alternative Synthetic Strategies

While SeO₂ oxidation is prevalent, other methods have been explored, particularly for industrial-scale production where the toxicity and disposal of selenium compounds are a concern.

-

Catalytic Air/Oxygen Oxidation: This approach is highly desirable from a "green chemistry" perspective. It typically involves passing a vaporized mixture of 2,4-lutidine and air over a heated heterogeneous catalyst. Vanadium-based oxides, often modified with other metal oxides like titanium (V-Ti-O) or manganese (V-Ti-Mn-O), are commonly used.[9] The key challenges are achieving high selectivity for the mono-aldehyde and preventing over-oxidation to the carboxylic acid or combustion to CO₂. Catalyst design is critical to modulate surface oxygen mobility and reactivity.[9]

-

Multi-step Synthesis via N-Oxidation: An alternative route involves first protecting the nitrogen atom via N-oxidation of 2,4-lutidine using an oxidant like hydrogen peroxide.[10] The resulting N-oxide can then be treated with acetic anhydride, which preferentially acetylates the 4-methyl group. Subsequent hydrolysis yields 2-methyl-4-pyridinemethanol, which can then be oxidized to the target aldehyde using a milder oxidizing agent like manganese dioxide. This multi-step process can offer high selectivity but is longer and less atom-economical.

Comparison of Synthetic Methods

| Method | Oxidant | Typical Conditions | Advantages | Disadvantages |

| Selenium Dioxide Oxidation | SeO₂ | Reflux in dioxane/water | Good regioselectivity, well-established laboratory method. | Toxicity of selenium reagents, formation of metallic selenium byproduct. |

| Catalytic Air Oxidation | Air / O₂ | Gas phase, 300-450°C, V₂O₅-based catalyst | "Green" oxidant, suitable for continuous industrial production.[9] | Requires specialized equipment, risk of over-oxidation, catalyst deactivation.[9] |

| Multi-step N-Oxide Route | H₂O₂, Ac₂O, MnO₂ | Multiple steps, varied conditions | Can provide high selectivity, avoids toxic heavy metals. | Lower overall yield, poor atom economy, multiple process steps. |

Detailed Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure based on established methodologies for the Riley oxidation of substituted picolines and lutidines.

Safety Warning: 2,4-Lutidine is flammable, toxic, and irritating. Selenium dioxide is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials & Equipment:

-

2,4-Lutidine (99%)

-

Selenium Dioxide (99.9%)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add selenium dioxide (e.g., 11.1 g, 0.1 mol). To this, add 1,4-dioxane (e.g., 150 mL) and deionized water (e.g., 2 mL).

-

Addition of Substrate: While stirring, add 2,4-lutidine (e.g., 10.7 g, 0.1 mol) to the flask.

-

Oxidation Reaction: Heat the reaction mixture to reflux (approx. 100-102°C) using a heating mantle. The solution will typically turn dark as the reaction progresses due to the formation of a black precipitate of elemental selenium. Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.

-

Work-up - Selenium Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite using a Büchner funnel to remove the precipitated black selenium metal. Wash the filter cake with a small amount of dioxane or the extraction solvent to ensure complete recovery of the product.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute the mixture with water (e.g., 200 mL) and extract the product with diethyl ether or dichloromethane (e.g., 3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts, and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound, typically a yellow to brown oil or solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Purification and Characterization

The final product's purity is critical for its use in subsequent synthetic steps.

-

Purification: Vacuum distillation is often effective for separating the product from non-volatile impurities. For higher purity, silica gel column chromatography using a solvent system like hexane/ethyl acetate is recommended. An alternative purification method involves forming a bisulfite addition compound, which can be precipitated, filtered, and then hydrolyzed back to the pure aldehyde.[11]

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the methyl group singlet (~2.7 ppm).[3]

-

¹³C NMR: Will show a peak for the carbonyl carbon (~192 ppm) and distinct aromatic and methyl carbon signals.

-

GC-MS: Can confirm the molecular weight (121.14 g/mol )[12] and purity.

-

FT-IR: A strong C=O stretching band will be visible around 1700 cm⁻¹.

-

Conclusion

The synthesis of this compound from 2,4-lutidine is a well-defined process, with the selenium dioxide-mediated Riley oxidation serving as the benchmark laboratory method due to its reliable regioselectivity. For industrial applications, the development of efficient and stable heterogeneous catalysts for gas-phase air oxidation represents a more sustainable and economically viable long-term strategy.[9] A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and rigorous purification are essential for obtaining this valuable synthetic intermediate in high yield and purity, ready for its application in the synthesis of pharmaceuticals and other advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 63875-01-4 | Benchchem [benchchem.com]

- 3. This compound | 63875-01-4 [chemicalbook.com]

- 4. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. 2-Pyridinecarboxaldehyde, 4-methyl- | Chemical Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]

- 12. 63875-01-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Strategic Importance of 2-Methylisonicotinaldehyde

An In-depth Technical Guide to 2-Methylisonicotinaldehyde for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as 2-methylpyridine-4-carbaldehyde, has emerged as a highly valuable heterocyclic intermediate.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a reactive aldehyde and a methyl group, offers a unique combination of chemical handles for diverse synthetic transformations.[1] This guide provides a comprehensive technical overview, grounded in established data and field-proven insights, to empower researchers and drug development professionals in leveraging the full synthetic potential of this versatile compound.

PART 1: Core Chemical and Physical Identity

A foundational understanding of a compound's physicochemical properties is the bedrock of successful experimental design, ensuring appropriate handling, reaction setup, and purification strategies.

Key Identification and Physical Data

This compound is typically encountered as a colorless to yellow or brown liquid or solid, a characteristic dependent on its purity and storage conditions. All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63875-01-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [1] |

| IUPAC Name | 2-methylpyridine-4-carbaldehyde | [1] |

| Appearance | Colorless to yellow to brown liquid or solid | [1] |

| Boiling Point | 53-54 °C at 0.5 Torr | [5] |

| Melting Point | 83 °C | [5] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][5] |

Spectroscopic Fingerprint for Structural Verification

Unambiguous structural confirmation is critical for experimental integrity. The following spectroscopic data serve as a reliable reference for validating the identity and purity of this compound.

-

¹H NMR (CDCl₃): δ 10.05 (s, 1H, -CHO), 8.76 (d, J=4.9 Hz, 1H, Ar-H), 7.56 (s, 1H, Ar-H), 7.51 (d, J=4.9 Hz, 1H, Ar-H), 2.68 (s, 3H, -CH₃).[5][6]

-

¹³C NMR: Expected signals include a carbonyl carbon (δ ~190-200 ppm), aromatic carbons (δ ~120-160 ppm), and a methyl carbon (δ ~20-25 ppm).[1]

-

InChI Key: SUMAWDZJEIQACJ-UHFFFAOYSA-N[1]

PART 2: Synthesis, Reactivity, and Application

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its aldehyde functional group.

Synthetic Strategy: A Practical Laboratory Protocol

A common and effective laboratory synthesis involves the oxidative cleavage of a precursor enamine. The causality for this experimental choice lies in the high efficiency and selectivity of the periodate-mediated oxidation under mild conditions.

Experimental Protocol: Synthesis via Oxidative Cleavage

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of sodium periodate (3.0 equivalents) in methanol at room temperature.

-

Substrate Addition: Add a solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (1.0 equivalent) in methanol dropwise to the stirred periodate mixture.[5][6]

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 1 hour.[5][6] Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter off the precipitated salts. Concentrate the filtrate under reduced pressure.[5][6]

-

Extraction & Purification: Redissolve the residue in water and perform an extraction with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[5][6] Evaporate the solvent to yield the target compound, which can be further purified by column chromatography if necessary.[5][6]

Caption: Workflow for the synthesis of this compound.

The Logic of Reactivity: A Chemist's Perspective

The aldehyde group is the epicenter of this molecule's reactivity, acting as a potent electrophile.[1] This reactivity, modulated by the electron-withdrawing nature of the pyridine ring, makes it an ideal substrate for a host of crucial synthetic transformations.

Caption: Major reactivity pathways for this compound.

-

Nucleophilic Addition: The polarized carbonyl bond is highly susceptible to attack by nucleophiles. This is the foundational step for reactions like reductive amination (to form amines), Wittig reactions (to form alkenes), and the formation of cyanohydrins.[1][7]

-

Condensation and Cyclization: Its ability to condense with bifunctional nucleophiles is a cornerstone of its utility. For instance, reaction with o-phenylenediamines via Phillips condensation yields 2-substituted benzimidazoles.[1] Similarly, reactions with 1,2-diamines can produce imidazolidine rings.[1] These heterocyclic motifs are prevalent in pharmacologically active molecules.[1]

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic precursor in multi-step syntheses. Pharmaceutical intermediates are crucial for connecting basic research with industrial drug production.[] This compound serves as a key building block for creating more complex molecules, particularly in the pharmaceutical industry.[1] A significant application is in the synthesis of benzimidazoles and related analogs, which are under investigation as sirtuin modulators—compounds that may play a role in cellular aging and metabolism.[1][6]

PART 3: Safety and Handling Protocols

Authoritative grounding in safety is non-negotiable. Adherence to established safety protocols is essential to mitigate risks associated with handling this compound.

Hazard Identification

This compound is classified with several hazards that necessitate careful handling.

-

GHS Hazard Statements:

Self-Validating Safety Workflow

A self-validating safety system involves engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] Ensure an emergency eye wash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling Hygiene: Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly after handling.[9] Avoid breathing dust, fumes, or vapors.[2][3]

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).[5][9]

In Case of Exposure:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[3][10]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][9]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3]

References

- 1. This compound | 63875-01-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound CAS#: 63875-01-4 [m.chemicalbook.com]

- 6. This compound | 63875-01-4 [chemicalbook.com]

- 7. jackwestin.com [jackwestin.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methylisonicotinaldehyde

Abstract

2-Methylisonicotinaldehyde is a substituted pyridinecarbaldehyde that serves as a versatile intermediate in synthetic organic chemistry and drug discovery. The reactivity of its aldehyde functional group is intricately modulated by the electronic and steric influences of the heterocyclic pyridine ring and the adjacent methyl group. This guide provides an in-depth analysis of the aldehyde's chemical behavior, exploring the mechanistic underpinnings of its principal reactions. We delve into nucleophilic additions, condensation reactions, redox transformations, and its application in multicomponent reactions. By elucidating the causality behind its reactivity, this document aims to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

Introduction: Structural Features and Reactivity Overview

This compound (CAS No: 63875-01-4) is a derivative of pyridine-4-carbaldehyde, distinguished by a methyl substituent at the C2 position.[1][2] The chemical personality of the aldehyde group is not dictated by the carbonyl in isolation but is a direct consequence of its molecular environment. Three core features govern its reactivity:

-

The Carbonyl Group (C=O): The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, primed for nucleophilic attack.[3][4]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring, being more electronegative than carbon, exerts a significant electron-withdrawing effect (a -I and -M effect) on the entire ring system. This effect is propagated to the C4-aldehyde group, which intensifies the partial positive charge on the carbonyl carbon. Consequently, the aldehyde is "activated" and generally more reactive towards nucleophiles than its benzene analog, benzaldehyde.[4]

-

The Ortho-Methyl Group: Positioned adjacent to the ring nitrogen, the methyl group introduces two opposing effects. It has a weak electron-donating inductive effect (+I), which slightly counteracts the ring's deactivating nature. More significantly, it imposes steric hindrance, which can modulate the trajectory of incoming nucleophiles and influence the stability of transition states.[5][6] This steric factor can make the aldehyde less reactive than its unsubstituted counterpart, isonicotinaldehyde.[4][6]

The interplay of these electronic and steric effects defines the unique reactivity profile of this compound, making it a subject of interest for synthetic strategy and design.

Core Reaction Classes of the Aldehyde Group

The aldehyde functionality in this compound is a gateway to a multitude of chemical transformations. This section explores the most critical reaction classes, providing mechanistic insights and practical context.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[3][7][8] The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³.[3][7] This intermediate is then typically protonated to yield an alcohol derivative.

The general mechanism is depicted below:

Sources

- 1. This compound CAS#: 63875-01-4 [m.chemicalbook.com]

- 2. This compound | 63875-01-4 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methylisonicotinaldehyde: A Versatile Pyridine-Based Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in heterocyclic chemistry, the pyridine scaffold is integral to numerous natural products and pharmaceutical agents.[1] Among the vast array of functionalized pyridines, 2-Methylisonicotinaldehyde (also known as 2-methylpyridine-4-carbaldehyde) has emerged as a particularly valuable and versatile building block. Its unique structural arrangement—an electrophilic aldehyde group positioned opposite a nitrogen atom in the aromatic ring, flanked by an ortho-methyl group—confers a distinct reactivity profile that synthetic chemists can strategically exploit.[1]

This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to offer mechanistic insights, field-proven protocols, and a clear rationale for its application in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 63875-01-4 | [2] |

| Molecular Formula | C₇H₇NO | [2][3] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Colorless to brown liquid or solid | |

| Melting Point | 83 °C | [2][4] |

| Boiling Point | 53-54 °C @ 0.5 Torr | [2][4] |

| Storage Temperature | Room temperature or 2-8°C under inert gas | [4] |

| Purity (Typical) | 95-98% |

Core Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the interplay between its three key structural features: the pyridine nitrogen, the aldehyde carbonyl, and the ortho-methyl group.

-

The Aldehyde Moiety : As the primary site of reactivity, the aldehyde's carbonyl carbon is highly electrophilic. This is due to the significant polarization of the carbon-oxygen double bond, making it a prime target for a wide range of nucleophiles. This reactivity is the foundation for forming new carbon-carbon and carbon-heteroatom bonds.[1]

-

The Pyridine Ring : The nitrogen atom within the pyridine ring acts as an electron-withdrawing group via resonance and inductive effects. This deactivation influences the reactivity of the aldehyde, differentiating it from simple benzaldehydes.

-

The 2-Methyl Group : The methyl group at the 2-position provides steric hindrance and can influence the conformation of reaction intermediates. It also offers a potential site for further functionalization in more advanced synthetic strategies.

The following diagram illustrates the key reactive site and the electronic influence of the pyridine ring.

Caption: Workflow for Benzimidazole synthesis via Phillips Condensation.

Reductive Amination

The aldehyde group is readily converted into amines through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or α-picoline-borane. This transformation is one of the most efficient methods for forming C-N bonds and is widely used in the synthesis of pharmaceutical lead compounds.

Nucleophilic Addition and Condensation Reactions

This compound undergoes a variety of classic carbonyl addition reactions:

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

-

Grignard and Organolithium Additions: Forms secondary alcohols upon reaction with organometallic reagents, providing access to more complex chiral or achiral structures.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates) in the presence of a weak base to form new C=C bonds, a key step in synthesizing various substituted heterocycles and functionalized molecules.

Oxidation and Reduction

The aldehyde functionality can be easily manipulated to access different oxidation states:

-

Oxidation: Can be oxidized to the corresponding 2-methyl-isonicotinic acid using common oxidizing agents like potassium permanganate or through vapor-phase oxidation over specific catalysts. [1]This carboxylic acid is itself a valuable synthetic intermediate.

-

Reduction: Can be selectively reduced to (2-methylpyridin-4-yl)methanol, a primary alcohol, using mild reducing agents such as sodium borohydride (NaBH₄).

Detailed Experimental Protocol: Phillips Condensation

This protocol provides a representative, field-proven method for the synthesis of a benzimidazole derivative, demonstrating the practical utility of this compound.

Objective: To synthesize 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Materials and Reagents:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol (as solvent)

-

Sodium bisulfite (NaHSO₃) (catalytic or as an additive, optional)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Reaction Initiation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is often complete within 2-4 hours.

-

Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. c. Wash the organic layer with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Identification: this compound is harmful if swallowed (H302) and can cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS07 pictogram (exclamation mark) is applicable. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [3]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area. [3]

Conclusion

This compound is a high-value building block whose utility extends far beyond that of a simple aldehyde. Its unique electronic and structural properties make it a strategic choice for constructing complex heterocyclic systems, particularly in the realm of medicinal chemistry. By understanding the causality behind its reactivity—from nucleophilic additions at the carbonyl to its role in powerful cyclization reactions like the Phillips condensation—researchers can unlock its full potential to accelerate the development of novel molecular entities.

References

Sources

Physical and chemical properties of 2-methylpyridine-4-carbaldehyde

An In-Depth Technical Guide to 2-Methylpyridine-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-Methylpyridine-4-carbaldehyde, also known as 2-methyl-isonicotinaldehyde, is a substituted pyridine derivative featuring both a methyl group and an aldehyde functional group. This unique arrangement of functional groups on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis. The pyridine ring is a ubiquitous feature in numerous pharmaceuticals and bioactive molecules, and the presence of a reactive aldehyde handle, coupled with the modulating effect of the methyl group, allows for extensive chemical elaboration.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-methylpyridine-4-carbaldehyde, along with its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and analytical characterization.

Physicochemical Properties

2-Methylpyridine-4-carbaldehyde is typically a liquid or low-melting solid at room temperature.[3][4] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [3][5] |

| Molecular Weight | 121.14 g/mol | [5] |

| CAS Number | 63875-01-4 | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 83 °C | [3] |

| Boiling Point | 53-54 °C at 0.5 Torr | [3] |

| Density | ~1.095 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents (alcohols, ethers, ketones); moderate water solubility. | [3] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 2-methylpyridine-4-carbaldehyde. The key expected features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint. The most downfield signal is the aldehyde proton (-CHO), typically appearing around 10.0 ppm. The aromatic protons on the pyridine ring will appear between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The methyl (-CH₃) protons will present as a singlet further upfield, generally in the 2.3-2.6 ppm range.[6][7]

-

¹³C NMR Spectroscopy: The carbon spectrum is characterized by the aldehyde carbonyl carbon, which is highly deshielded and appears significantly downfield (~190-200 ppm). The aromatic carbons of the pyridine ring resonate in the 120-160 ppm region, while the methyl carbon signal is found upfield (~20-25 ppm).[8]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Additional characteristic peaks include C-H stretches from the aromatic ring and methyl group (~2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the pyridine ring (~1400-1600 cm⁻¹).[9]

-

Mass Spectrometry (MS): In mass spectrometry, 2-methylpyridine-4-carbaldehyde will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 121.14).[5]

| Spectroscopic Data | Expected Chemical Shift / Frequency |

| ¹H NMR (Aldehyde H) | ~10.0 ppm |

| ¹H NMR (Aromatic H) | 7.0 - 8.5 ppm |

| ¹H NMR (Methyl H) | 2.3 - 2.6 ppm |

| ¹³C NMR (Carbonyl C) | ~190 - 200 ppm |

| ¹³C NMR (Aromatic C) | 120 - 160 ppm |

| ¹³C NMR (Methyl C) | ~20 - 25 ppm |

| IR (C=O Stretch) | 1690 - 1715 cm⁻¹ |

| MS (Molecular Ion) | m/z ≈ 121 |

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-methylpyridine-4-carbaldehyde stems from the distinct reactivity of its two primary functional components: the aldehyde group and the substituted pyridine ring.

Reactions of the Aldehyde Group

The aldehyde is the primary site for chemical transformations, serving as an electrophilic center for a wide array of nucleophilic attacks.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-methylisonicotinic acid, using common oxidizing agents like potassium permanganate or silver nitrate. This transformation is fundamental for accessing another class of important pyridine-based building blocks.[10]

-

Reduction: Selective reduction of the aldehyde yields (2-methylpyridin-4-yl)methanol. This can be achieved using hydride reagents such as sodium borohydride (NaBH₄), which typically do not affect the pyridine ring.

-

Schiff Base Formation: This is one of the most critical reactions in medicinal chemistry. The aldehyde readily condenses with primary amines to form imines (Schiff bases). This reaction is pivotal for constructing complex molecules, including thiosemicarbazones, which have shown significant potential as anticancer and antimicrobial agents.[11][12][13]

-

Nucleophilic Addition: The aldehyde participates in various other nucleophilic addition reactions, such as the formation of acetals with alcohols for use as a protecting group, or in Henry (nitroaldol) reactions.[10][14]

Reactivity of the Pyridine Ring

The pyridine ring itself also influences the molecule's overall reactivity.

-

Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form pyridinium salts. This property affects the molecule's solubility and can be used during workup procedures.[10]

-

Aromatic Substitution: The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution more difficult than in benzene. The existing substituents—the electron-donating methyl group and the electron-withdrawing aldehyde group—further direct the position of any potential substitution reactions.[10]

Caption: Key reaction pathways of 2-methylpyridine-4-carbaldehyde.

Part 3: Synthesis Protocol

The most direct and common method for preparing pyridine aldehydes is the oxidation of the corresponding methylpyridines.[11] For 2-methylpyridine-4-carbaldehyde, the logical precursor is 2,4-dimethylpyridine (2,4-lutidine). The challenge lies in the selective oxidation of the methyl group at the 4-position over the one at the 2-position. This can often be achieved by controlling reaction conditions or using specific catalysts. A general method adapted from related syntheses involves oxidation with selenium dioxide (SeO₂).[15]

Exemplary Protocol: Oxidation of 2,4-Lutidine

Causality: Selenium dioxide is a classic reagent for oxidizing activated methyl groups (alpha to a heteroaromatic ring) to aldehydes. The reaction proceeds via an ene reaction followed by a[3][16]-sigmatropic rearrangement. Dioxane is a common solvent as it is relatively inert and has a suitable boiling point for the reaction.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine (1 equivalent).

-

Add dioxane as the solvent.

-

Carefully add selenium dioxide (SeO₂, ~1.1 equivalents) to the solution. Note: Selenium compounds are toxic; handle with extreme care in a chemical fume hood.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 101 °C for dioxane).

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

A black precipitate of elemental selenium will have formed. Remove this by filtration through a pad of celite.

-

Wash the filter cake with a small amount of dioxane or another suitable solvent like dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product is a mixture containing the desired aldehyde, unreacted starting material, and potential byproducts.

-

Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 2-methylpyridine-4-carbaldehyde.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. 2-Methylpyridine-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 5. 2-Methylpyridine-4-carbaldehyde | C7H7NO | CID 2763000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 7. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Pyridinecarboxaldehyde, 4-methyl- | Chemical Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

A Researcher's Comprehensive Guide to the Safe Handling and Application of 2-Methylisonicotinaldehyde

As a cornerstone building block in medicinal chemistry and materials science, 2-Methylisonicotinaldehyde offers a unique combination of a reactive aldehyde functionality with the distinct electronic properties of a substituted pyridine ring. This molecular architecture makes it an invaluable precursor for synthesizing a wide array of complex molecules, from novel therapeutic agents to advanced functional materials. However, the very reactivity that makes this compound so useful also necessitates a rigorous and well-informed approach to its handling and use.

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-tested understanding of why certain precautions are necessary and how to integrate them into a seamless and safe experimental workflow.

The Physicochemical Profile: Understanding the "Why" Behind the "What"

A proactive safety culture begins with a fundamental understanding of a chemical's intrinsic properties. These are not just numbers in a table; they are critical indicators of how the substance will behave in your laboratory environment.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance in the Laboratory Setting |

| Molecular Formula | C₇H₇NO | Provides the basis for all stoichiometric calculations. |

| Molecular Weight | 121.14 g/mol | Essential for accurate molar concentration preparations. |

| Appearance | Colorless to light yellow or brown liquid | A change to a darker brown may indicate degradation or impurity. |

| Boiling Point | 80-82 °C at 10 mmHg | Indicates significant volatility. All handling of open containers must be performed in a chemical fume hood to prevent inhalation of vapors. |

| Flash Point | ~108 °C (closed cup) | Classified as a combustible liquid. While not highly flammable, it necessitates strict control and elimination of all potential ignition sources in the vicinity of use and storage. |

| Storage Temperature | 2-8°C, under inert atmosphere | Suggests sensitivity to heat and air. Refrigerated storage under nitrogen or argon is crucial to prevent degradation and potential peroxide formation over time. |

The aldehyde functional group, coupled with the electron-withdrawing nature of the pyridine ring, makes the carbonyl carbon highly electrophilic. This is the root of its synthetic utility and its primary toxicological concern. This electrophilicity drives its reactions with nucleophiles, including biological macromolecules like proteins and DNA, which is the underlying cause of its irritant properties.

Hazard Identification and the Logic of GHS Classifications

The Globally Harmonized System (GHS) provides a clear, universal language for chemical hazards. For this compound, the classifications point directly to its chemical reactivity.

Table 2: GHS Hazard Framework for this compound

| Hazard Class | Hazard Statement | Mechanistic Rationale & Field Insight |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | The aldehyde can react with amine and thiol groups in skin proteins, leading to an inflammatory response. Prolonged or repeated contact can lead to dermatitis. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | The mucous membranes of the eyes are particularly sensitive. Direct contact with liquid or high concentrations of vapor can cause significant, painful irritation and potential damage. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | Inhalation of vapors can lead to irritation of the nasal passages, throat, and lungs. This is a direct consequence of the compound's volatility and its reactivity with the mucosal lining of the respiratory tract. |

These are not abstract warnings. They are predictable outcomes based on the compound's chemical nature. This understanding transforms safety from a set of rules into a scientifically-grounded practice.

The Pillars of Safe Handling: A Multi-Layered Defense Strategy

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over procedural ones, and procedural ones over personal protective equipment (PPE).

Engineering Controls: Your First and Best Defense

-

Chemical Fume Hood: This is non-negotiable. All operations that involve open containers of this compound—from weighing and transferring to setting up and running reactions—must be conducted in a certified chemical fume hood. The inward airflow is critical for capturing vapors at the source, protecting the user from respiratory exposure.

-

Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to dilute any fugitive emissions that might escape primary containment.

-

Safety Showers and Eyewash Stations: Ensure these are accessible within a 10-second travel distance and are tested regularly. Immediate and copious flushing is the most effective first aid for eye or significant skin contact.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is your last line of defense, intended to protect you from accidental contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are essential to ensure no skin is exposed.

The following decision tree illustrates the logic for establishing proper controls.

Caption: A logical decision flow for ensuring primary safety controls are in place.

Step-by-Step Protocols for Safe Laboratory Operations

Adherence to a clear, logical workflow is paramount for both safety and experimental success.

Storage and Transport

-

Receipt: Upon receipt, inspect the container for any signs of damage or leakage.

-

Storage: Store the container in a designated, ventilated, and refrigerated (2-8°C) area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be clearly labeled.

-

Transport: When transporting the chemical from storage to the fume hood, use a secondary containment vessel (such as a rubber bottle carrier or a plastic bucket) to mitigate the risk of spills from accidental drops.

Experimental Use: A Standard Operating Procedure

The following workflow diagram outlines a self-validating system for experimental use.

Caption: A self-validating workflow from preparation to waste disposal.

Emergency Response: Planning for the Unexpected

Preparedness is the key to mitigating the consequences of an accident.

Table 3: Emergency Response Protocols

| Incident | Immediate Action | Follow-Up |

| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Contain the spill with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels. 3. Gently sweep the absorbed material into a labeled, sealable container. | 1. Decontaminate the area with a mild detergent and water. 2. Dispose of the waste container through your institution's hazardous waste program. 3. Restock the spill kit. |

| Large Spill (>100 mL or outside a fume hood) | 1. Evacuate the laboratory immediately. 2. Alert others and activate the nearest fire alarm to initiate a building-wide evacuation. 3. Call your institution's emergency response number from a safe location. | 1. Do not re-enter the area. 2. Provide first responders with the SDS and details of the spill. 3. Complete an incident report as per institutional policy. |

| Skin Contact | 1. Immediately proceed to the nearest safety shower or drench hose. 2. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. | 1. Seek immediate medical attention. 2. Provide the medical staff with the SDS. |

| Eye Contact | 1. Immediately proceed to an eyewash station. 2. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes. | 1. Seek immediate medical attention. 2. Provide the medical staff with the SDS. |

Waste Disposal: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Waste Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents from purification, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

-

Container Management: The waste container must be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

-

Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office. Never pour this compound waste down the drain.[2] Current best practices for pyridine-based waste often involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides produced.[3]

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely leverage the synthetic power of this compound to advance your research and development goals.

References

-

European Chemicals Agency (ECHA). Registration Dossier for Pyridine-2-carbaldehyde. (Accessed December 2025). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. (Accessed December 2025). [Link]

-

Medicom. Chemical Resistance Reference Chart. (Accessed December 2025). [Link]

-

Unisafe Gloves. Chemical Resistance Guide. (Accessed December 2025). [Link]

-

Wikipedia. Pyridine. (Accessed December 2025). [Link]

-

University of California, Los Angeles - Environmental Health and Safety. OSHA Glove Selection Chart. (Accessed December 2025). [Link]

-

Ansell. 8th Edition Permeation/Degradation Resistance Guide. (Accessed December 2025). [Link]

-

University of California, Berkeley - College of Chemistry. Resistance To Chemicals of Common Glove Materials. (Accessed December 2025). [Link]

-

PubMed - National Institutes of Health. A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. (Accessed December 2025). [Link]

-

The George Washington University - Environmental Health & Safety. Table of Incompatible Chemicals. (Accessed December 2025). [Link]

-

ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (Accessed December 2025). [Link]

-

ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (Accessed December 2025). [Link]

-

PubMed - National Institutes of Health. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (Accessed December 2025). [Link]

-

Lincoln Repository. 2D materials, synthesis, characterization and toxicity: A critical review. (Accessed December 2025). [Link]

Sources

A Technical Guide to the Core Reactivity of 2-Methylisonicotinaldehyde: Nucleophilic Addition and Condensation Pathways

Introduction: 2-Methylisonicotinaldehyde, also known as 2-methyl-4-pyridinecarboxaldehyde, is a pivotal heterocyclic aldehyde in modern organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a reactive aldehyde group at the C4 position and a methyl group at the C2 position, makes it a versatile synthon for constructing complex molecular architectures.[2] For researchers and professionals in drug development, understanding the core reactivity of this building block is paramount. The electrophilic nature of its carbonyl carbon, influenced by the electron-withdrawing properties of the pyridine ring, dictates its behavior in two fundamental classes of reactions: nucleophilic addition and condensation.[3] This guide provides an in-depth exploration of these key transformations, grounded in mechanistic principles and supported by practical, field-proven protocols.

Part 1: Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction of aldehydes. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus highly susceptible to attack by nucleophiles.[4][5][6] This process transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming a new sigma bond with the nucleophile.[5][6][7]

Key Nucleophilic Addition Reactions and Mechanisms

The addition of organomagnesium halides (Grignard reagents) is a robust and widely used method for carbon-carbon bond formation, converting this compound into valuable secondary alcohols.[8][9] The reaction proceeds in two distinct stages:

-

Nucleophilic Attack: The highly polarized R-MgX reagent acts as a potent source of carbanions (R⁻), which attacks the electrophilic carbonyl carbon. This step forms a tetrahedral magnesium alkoxide intermediate.[10]

-

Acidic Workup: Subsequent hydrolysis with a dilute acid protonates the alkoxide, yielding the final secondary alcohol product.[10]

Caption: General mechanism of a Grignard reaction.

The Wittig reaction offers an unparalleled strategy for converting the carbonyl group of this compound directly into a carbon-carbon double bond (alkene).[3][11] The key reagent is a phosphonium ylide (or phosphorane), typically generated in situ by deprotonating a phosphonium salt with a strong base.[3] The mechanism involves the formation of a four-membered ring intermediate (an oxaphosphetane), which subsequently collapses to form the alkene and triphenylphosphine oxide, a thermodynamically stable byproduct whose removal is a key consideration during purification.[3] The versatility of the ylide allows for the synthesis of a wide array of substituted vinyl-pyridines.

The addition of a cyanide anion to this compound results in the formation of a cyanohydrin.[5] This reaction is significant because the cyanohydrin product is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of functionalized pyridine derivatives.

Data Summary: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Key Reagents | Product Class |

| Grignard Reaction | Carbanion (R⁻) | R-MgX (e.g., EtMgBr), Anhydrous Ether/THF, H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Ph₃P⁺-R' Br⁻, Strong Base (e.g., n-BuLi) | Alkene |

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN or NaCN, Acid (e.g., H₂SO₄) | α-Hydroxynitrile |

Experimental Protocol: Grignard Addition to this compound

Objective: To synthesize 1-(2-methylpyridin-4-yl)propan-1-ol via the addition of ethylmagnesium bromide.

Causality: This protocol exemplifies a standard Grignard reaction. The use of anhydrous solvents and an inert atmosphere is critical because Grignard reagents are potent bases that react readily with water and oxygen, which would quench the reagent and reduce the yield.[10] The reaction is initially conducted at a low temperature to control the exothermic addition step.

Materials:

-

This compound

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the flask. Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Add the ethylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup (Quenching): Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 2: Condensation Reactions

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water.[12][13][14] For this compound, these reactions are crucial for creating α,β-unsaturated systems and forming carbon-nitrogen double bonds, which are key structural motifs in many pharmaceuticals.[15][16][17]

Key Condensation Reactions and Mechanisms

The Knoevenagel condensation is a highly efficient reaction between an aldehyde and a compound containing an active methylene group (e.g., malonic esters, cyanoacetic acid), catalyzed by a weak base like piperidine or pyridine.[18][19][20] The mechanism involves:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.[16][19]

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound.[18]

-

Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.[18][20]

Caption: Key steps in the Knoevenagel condensation.

The reaction of this compound with a primary amine yields an imine, also known as a Schiff base. This condensation reaction is typically reversible and may require acid catalysis and the removal of water to drive the equilibrium toward the product.[5] The process involves nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and elimination of water to form the C=N double bond.[21] Imines are critical intermediates in the synthesis of nitrogen-containing heterocycles and ligands.[15]

Data Summary: Condensation Reactions

| Reaction Type | Key Reagents | Catalyst | Product Class |

| Knoevenagel | Active methylene compound (e.g., diethyl malonate) | Weak base (e.g., Piperidine) | α,β-Unsaturated compound |

| Imine Formation | Primary Amine (R-NH₂) | Acid (catalytic) | Imine (Schiff Base) |

| Aldol Condensation | Enolizable aldehyde/ketone | Base or Acid | β-Hydroxy aldehyde/ketone |

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize ethyl 2-cyano-3-(2-methylpyridin-4-yl)acrylate.

Causality: This protocol uses ethyl cyanoacetate as the active methylene component. The cyano group enhances the acidity of the methylene protons, allowing for deprotonation by a weak base like piperidine. The reaction is often heated to promote the final dehydration step, and a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, driving the reaction to completion.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Piperidine

-

Toluene or Ethanol

-

Dean-Stark apparatus (optional, if using toluene)

-

Standard glassware for reflux

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the trap or by TLC.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Isolation: If a precipitate forms upon cooling, it can be collected by filtration. Otherwise, wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Experimental Workflow

The successful execution of the described syntheses relies on a systematic and logical workflow. This generalized scheme is applicable to a wide range of synthetic transformations in a research setting.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Pyridinecarboxaldehyde, 4-methyl- | Chemical Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Condensation Reactions | ChemTalk [chemistrytalk.org]

- 13. Condensation reaction - Wikipedia [en.wikipedia.org]

- 14. LabXchange [labxchange.org]

- 15. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 16. purechemistry.org [purechemistry.org]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. jk-sci.com [jk-sci.com]

- 20. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 21. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Methylisonicotinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in modern drug discovery, prized for their unique chemical properties and ability to be extensively functionalized.[1][2][3] This technical guide provides a comprehensive analysis of the electronic characteristics of 2-Methylisonicotinaldehyde, a key synthetic intermediate. We will dissect the intrinsic electrophilicity of the pyridine ring, explore the modulating influence of its substituents—the electron-donating methyl group and the electron-withdrawing aldehyde group—and detail the synergistic effects that define the molecule's reactivity. This guide offers field-proven insights into both experimental and computational methodologies for quantifying electrophilicity, culminating in a discussion of the practical implications for synthetic strategy and rational drug design.

Chapter 1: The Fundamental Electronic Architecture of Pyridine

The Intrinsic Electron-Deficient Nature of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the substitution of a carbon atom with a more electronegative nitrogen atom fundamentally alters its electronic landscape.[4] This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I), polarizing the C-N bonds and reducing the electron density across the entire ring system.[5] Consequently, the pyridine ring is significantly less nucleophilic than benzene, rendering it less reactive towards electrophilic aromatic substitution (EAS).[4][6][7] Its reactivity profile is often compared to that of highly deactivated systems like nitrobenzene.[4]

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in medicinal chemistry.[4][8] Strong nucleophiles can attack the ring, particularly when a suitable leaving group is present.

Governing Principles of Regioselectivity

The position of attack by either an electrophile or a nucleophile is not random; it is dictated by the stability of the reaction intermediates.

-

Electrophilic Aromatic Substitution (EAS): Attack by an electrophile is strongly disfavored at the C2 (ortho) and C4 (para) positions. The resulting cationic intermediates (arenium ions) would place a positive charge on the carbon adjacent to the electronegative nitrogen or, in one resonance form, directly on the nitrogen itself—an energetically untenable state. Attack at the C3 (meta) position avoids this instability, making it the kinetically favored pathway for the rare instances of pyridine EAS.[9]

-

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, nucleophilic attack is overwhelmingly favored at the C2 and C4 positions.[10][11] The rationale lies in the stability of the anionic Meisenheimer intermediate. When the nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization that is not possible if the attack occurs at the C3 position.[10][11][12]

Caption: Logical flow of pyridine regioselectivity.

Chapter 2: Deconstructing the Substituent Effects in this compound

The Target Molecule: A Unique Electronic Profile

This compound presents a fascinating case study in substituent effects. Its structure features a methyl group at the 2-position and an aldehyde (formyl) group at the 4-position of the pyridine ring.[13] This specific arrangement creates a powerful "push-pull" electronic system that dictates its reactivity.

The Electron-Donating Methyl Group (-CH₃)

Located at the C2 position, the methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect. It donates electron density to the ring, which intrinsically activates the ring towards electrophilic attack and slightly deactivates it towards nucleophilic attack, relative to an unsubstituted position.

The Potent Electron-Withdrawing Aldehyde Group (-CHO)

Positioned at C4, the aldehyde group is a powerful electron-withdrawing substituent. It operates through both a negative inductive effect (-I) and, more significantly, a negative mesomeric or resonance effect (-M). The carbonyl group pulls electron density out of the aromatic π-system, drastically lowering the electron density of the ring. This effect strongly deactivates the ring for EAS and potently activates it for SNAr.[12]

Synergistic Activation: A Highly Electrophilic Ring

The combined influence of the ring nitrogen and the two substituents creates a highly polarized and electrophilic molecule:

-

Dominance of the Aldehyde: The powerful -M effect of the C4-aldehyde group works in concert with the intrinsic electron deficiency of the pyridine nitrogen. This synergy dramatically lowers the electron density at the C2 and C6 positions, making them exceptionally electrophilic.

-

Modulation by the Methyl Group: The +I effect of the C2-methyl group provides localized electron donation, slightly counteracting the electron-withdrawing forces at that specific position. However, it does not override the global electron deficiency of the ring.

-

The Prime Target for Nucleophiles: The C6 position, being ortho to the nitrogen and ortho to the activating aldehyde group, emerges as the most electron-deficient and sterically accessible site for nucleophilic attack. The C2 position is also highly activated but is sterically hindered by the adjacent methyl group.

The result is a pyridine ring that is primed for nucleophilic addition and substitution reactions, making this compound a versatile and valuable building block in synthesis.

Caption: Push-pull electronic effects on the pyridine ring.

Chapter 3: Quantifying Electrophilicity: Methodologies and Protocols

Assessing the electrophilicity of this compound is not merely a theoretical exercise. It requires robust experimental and computational methods to generate actionable data for reaction design and optimization.

Experimental Assessment

Protocol 1: Competitive Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a direct, comparative measure of reactivity. By reacting the target molecule and a reference compound simultaneously with a limiting amount of a nucleophile, the product ratio gives a quantitative assessment of their relative electrophilicities.

-

Objective: To determine the relative reactivity of this compound compared to a standard activated pyridine (e.g., 4-chloropyridine).

-

Materials:

-

This compound

-

4-chloropyridine (Reference)

-

Potassium fluoride (Nucleophile, with a cryptand like Kryptofix 2.2.2 to enhance nucleophilicity)

-

Anhydrous DMSO (Solvent)

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene)

-

GC-MS or HPLC for analysis

-

-

Methodology:

-

To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add equimolar amounts (e.g., 1.0 mmol) of this compound, 4-chloropyridine, and the internal standard.

-

Add anhydrous DMSO (10 mL) and stir until all solids are dissolved.

-

In a separate vessel, prepare a solution of potassium fluoride (0.5 mmol, 0.5 equivalents) and Kryptofix 2.2.2 (0.55 mmol) in anhydrous DMSO (5 mL).

-

Add the nucleophile solution dropwise to the substrate solution at a controlled temperature (e.g., 80 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with water and extract with ethyl acetate.

-

Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of the product from this compound versus the product from 4-chloropyridine.

-

-

Interpretation: A higher yield of the product derived from this compound indicates its greater electrophilicity and higher reactivity toward nucleophiles compared to the reference.

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules before a single experiment is run.[14][15]

Key Computational Parameters:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy signifies a greater ability to accept electrons, correlating directly with higher electrophilicity.[14]

-

Molecular Electrostatic Potential (MEP) Map: A visualization of the charge distribution on the molecule's surface. Electron-deficient regions (sites for nucleophilic attack) are colored blue, while electron-rich regions are red.[14][16]

-

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis quantify the partial positive charge on each atom, pinpointing the most electrophilic carbons.

Protocol 2: Standard DFT Calculation Workflow

-

Objective: To calculate the LUMO energy, generate an MEP map, and determine NBO charges for this compound.

-

Software: Gaussian, ORCA, or comparable quantum chemistry package.

-

Methodology:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[14][17] This ensures the calculations are performed on the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, run a single-point energy calculation to derive the desired electronic properties. Request the generation of molecular orbitals (for LUMO energy), the electrostatic potential, and an NBO analysis.

-

Data Analysis:

-

Extract the LUMO energy value (in eV or Hartrees).

-

Use visualization software (e.g., GaussView, Avogadro) to render the MEP map.

-

Parse the output file to find the NBO charges for the pyridine ring carbons.

-

-

Comparative Data (Illustrative)

| Compound | LUMO Energy (eV) | Calculated Charge on C6 |

| Pyridine | ~ +0.5 | ~ -0.15 |

| Isonicotinaldehyde | ~ -1.2 | ~ +0.10 |

| This compound | ~ -1.1 | ~ +0.12 |